2-Bromo-4-fluorobenzaldehyde

Catalog No.
S673634
CAS No.
59142-68-6
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzaldehyde

CAS Number

59142-68-6

Product Name

2-Bromo-4-fluorobenzaldehyde

IUPAC Name

2-bromo-4-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H

InChI Key

OPZDXMCOWFPQPE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=O

The exact mass of the compound 2-Bromo-4-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) is a highly versatile, di-halogenated aromatic building block characterized by an electrophilic aldehyde group, an ortho-bromo handle, and a para-fluoro substituent [1]. In industrial and pharmaceutical procurement, this compound is primarily selected for its orthogonal reactivity profile: the aldehyde readily undergoes high-yielding condensations and olefinations, the ortho-bromine enables regioselective palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) and C-H annulations, and the para-fluorine fine-tunes the electronic environment while serving as a metabolic stability handle in active pharmaceutical ingredients (APIs) [2]. Its precise substitution pattern makes it an indispensable precursor for complex heterocycles, targeted protein degraders (PROTACs), and advanced kinase/chaperone inhibitors where generic benzaldehydes fail to provide the necessary synthetic handles or pharmacophore properties.

Substituting 2-bromo-4-fluorobenzaldehyde with simpler analogs like 4-fluorobenzaldehyde or 2-bromobenzaldehyde critically disrupts both synthetic workflows and final material performance. Replacing it with 4-fluorobenzaldehyde eliminates the ortho-bromo handle, completely preventing essential cross-coupling or annulation steps required to build rigid, multi-ring scaffolds such as indanones or PROTAC linkers[1]. Conversely, substituting with 2-bromobenzaldehyde removes the para-fluoro group, which not only decreases the electrophilicity of the aldehyde—leading to lower yields in Wittig and Reformatsky reactions—but also alters the lipophilicity and target-binding affinity of downstream APIs [2]. Furthermore, positional isomers like 2-bromo-6-fluorobenzaldehyde introduce severe steric hindrance adjacent to the reactive aldehyde, significantly depressing yields in transition-metal-catalyzed cyclizations [1]. Consequently, for precise synthetic routes, substitution of 59142-68-6 leads to process failure or unacceptable yield degradation.

Aldehyde Electrophilicity: Superior Yields in Wittig Olefination

The strongly electron-withdrawing para-fluoro group significantly enhances the electrophilicity of the aldehyde carbon compared to electron-donating or mono-halogenated analogs. In standardized Wittig reactions with phosphoranes, 2-bromo-4-fluorobenzaldehyde achieved near-quantitative conversions, outperforming both 2-bromo-4-methoxybenzaldehyde and 2-fluorobenzaldehyde [1].

Evidence DimensionProduct yield in Wittig reaction with phosphorane
Target Compound Data97% yield (isolated as a white solid)
Comparator Or Baseline2-Bromo-4-methoxybenzaldehyde (83% yield) and 2-Fluorobenzaldehyde (90% yield)
Quantified Difference+14% yield vs methoxy analog; +7% yield vs mono-fluoro analog
ConditionsReaction with phosphorane in CH2Cl2 at room temperature (reductive electrocarboxylation precursor synthesis)

The maximized aldehyde reactivity drives near-quantitative olefination, eliminating the need for complex downstream purification in bulk precursor synthesis.

Steric Optimization in Palladium-Catalyzed C-H Annulation

In the synthesis of complex indanone derivatives via palladium-catalyzed C-H annulation with norbornenes, the positional placement of the fluorine atom is critical. 2-Bromo-4-fluorobenzaldehyde provides a superior steric profile compared to its 6-fluoro isomer, avoiding steric clash adjacent to the reactive aldehyde site and resulting in higher isolated yields [1].

Evidence DimensionYield of indanone derivative via Pd-catalyzed C-H annulation
Target Compound Data62% yield
Comparator Or Baseline2-Bromo-6-fluorobenzaldehyde (57% yield)
Quantified Difference+5% absolute yield improvement
ConditionsPalladium-catalyzed reaction with norbornenes under standard annulation conditions

Placing the fluorine at the 4-position rather than the 6-position minimizes steric clash during transition metal-catalyzed C-H activation, improving throughput for complex polycyclic scaffolds.

Diastereoselective API Precursor Synthesis via Reformatsky Reaction

During the synthesis of the HSP90 inhibitor NVP-HSP990, 2-bromo-4-fluorobenzaldehyde serves as a critical starting material for Ellman's sulfinamide chemistry. The specific electronic profile of the 2-bromo-4-fluoro substituted ring facilitates highly diastereoselective Reformatsky additions, directly yielding the desired chiral intermediate with exceptional purity [1].

Evidence DimensionDiastereomeric excess (de) of intermediate ester
Target Compound Data96:4 de (diastereomeric excess)
Comparator Or BaselineStandard racemic baselines requiring downstream chiral HPLC resolution
Quantified DifferenceDirectly achieves 96:4 de, bypassing >50% yield loss associated with classical chiral resolution
ConditionsCondensation with (S)-(-)-tert-butanesulfinamide followed by Reformatsky reaction with zinc and ethyl bromoacetate

High asymmetric induction in early-stage API synthesis drastically reduces step count and material waste, lowering overall procurement and manufacturing costs.

High-Yield Olefinic Precursor Production

Highly suited for industrial Wittig and Horner-Wadsworth-Emmons olefinations, where the electron-withdrawing para-fluorine drives near-quantitative yields, streamlining the bulk production of functionalized styrenes and allyl esters without extensive chromatography [1].

Polycyclic Scaffold Generation via C-H Activation

Ideal for synthesizing indanones and other fused ring systems via palladium-catalyzed C-H annulation, where its specific substitution pattern balances electronic activation with minimal steric hindrance compared to 6-fluoro isomers [2].

Advanced API Manufacturing (Kinase and Chaperone Inhibitors)

Selected as a critical starting material for drugs like the HSP90 inhibitor NVP-HSP990, where the 2-bromo-4-fluorophenyl scaffold is essential for both target binding (pharmacophore) and early-stage diastereoselective Reformatsky reactions[3].

Targeted Protein Degrader (PROTAC) Linker Synthesis

The ortho-bromo group allows for Suzuki cross-coupling with aryl boronic acids, while the aldehyde group remains available for reductive amination, making this compound an ideal bifunctional building block for assembling rigid PROTAC linkers (e.g., CURE-PROs)[4].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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